molecular formula C21H14O B14299946 7-Methoxybenzo(k)fluoranthene CAS No. 116208-75-4

7-Methoxybenzo(k)fluoranthene

Cat. No.: B14299946
CAS No.: 116208-75-4
M. Wt: 282.3 g/mol
InChI Key: JEKYPFVSTRYWPG-UHFFFAOYSA-N
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Description

7-Methoxybenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the benzo(k)fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxybenzo(k)fluoranthene typically involves the introduction of a methoxy group to the benzo(k)fluoranthene structure. This can be achieved through various organic synthesis techniques, including:

    Friedel-Crafts Alkylation: This method involves the reaction of benzo(k)fluoranthene with methanol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxybenzo(k)fluoranthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as halogenated, hydroxylated, and aminated compounds, depending on the reagents and conditions used.

Scientific Research Applications

7-Methoxybenzo(k)fluoranthene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studying PAH behavior.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-Methoxybenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with enzymes and receptors, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzo(a)fluoranthene
  • Benzo(b)fluoranthene
  • Benzo(e)fluoranthene
  • Benzo(j)fluoranthene

Uniqueness

7-Methoxybenzo(k)fluoranthene is unique due to the presence of the methoxy group, which alters its chemical reactivity and biological interactions compared to other benzo(k)fluoranthene derivatives

Properties

116208-75-4

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

7-methoxybenzo[k]fluoranthene

InChI

InChI=1S/C21H14O/c1-22-21-15-9-3-2-6-14(15)12-18-16-10-4-7-13-8-5-11-17(19(13)16)20(18)21/h2-12H,1H3

InChI Key

JEKYPFVSTRYWPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=CC=CC=C51

Origin of Product

United States

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